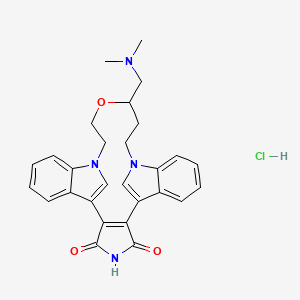![molecular formula C49H89NO25 B8020325 6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B8020325.png)
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin lactobionate is a macrolide antibiotic derived from erythromycin, which is produced by a strain of Streptomyces erythraeus. It is commonly used in the treatment of various bacterial infections due to its ability to inhibit protein synthesis in susceptible organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The preparation involves mixing erythromycin with water for injection to form a suspension, followed by the addition of lactobionic acid solution to perform the salification reaction . The concentration of the erythromycin suspension is typically 60-120 mg/mL, and the lactobionic acid solution is 145-225 g/L .
Industrial Production Methods
In industrial settings, erythromycin lactobionate is prepared as a sterile, lyophilized powder suitable for intravenous administration. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container to ensure stability and sterility .
Chemical Reactions Analysis
Types of Reactions
Erythromycin lactobionate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized under specific conditions, leading to the formation of inactive metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acetic anhydride and sulfuric acid are often employed.
Major Products
The major products formed from these reactions include various erythromycin derivatives, which may have different pharmacological properties .
Scientific Research Applications
Erythromycin lactobionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its pharmacokinetics and tissue distribution, particularly in uterine tissue.
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Mechanism of Action
Erythromycin lactobionate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria . The primary molecular targets are the ribosomal RNA molecules within the bacterial ribosome .
Comparison with Similar Compounds
Erythromycin lactobionate belongs to the macrolide group of antibiotics, which includes:
Uniqueness
Erythromycin lactobionate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. This distinguishes it from other macrolides, which are often administered orally .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXCKZMQLFUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H89NO25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-29-8 |
Source


|
| Record name | Erythromycin lactobionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
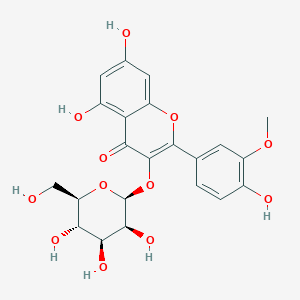
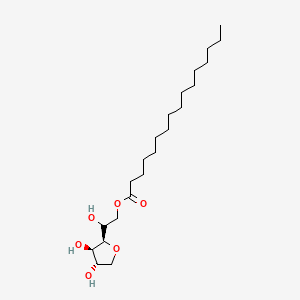
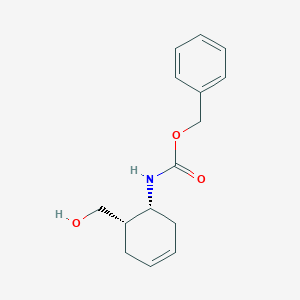
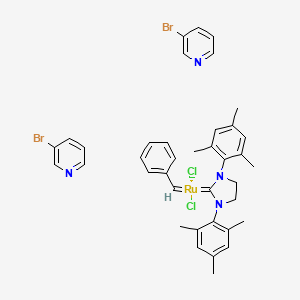
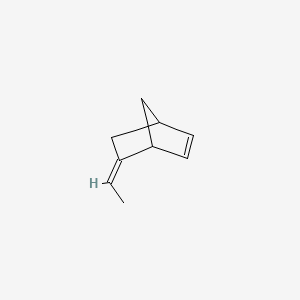
![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)
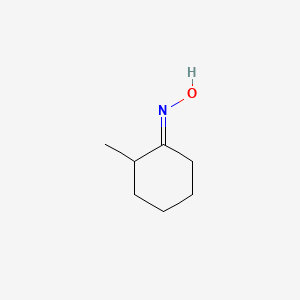
![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)
![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)
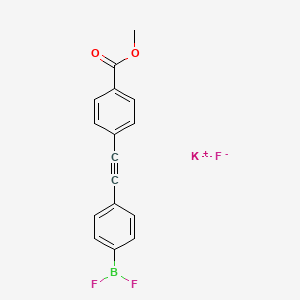
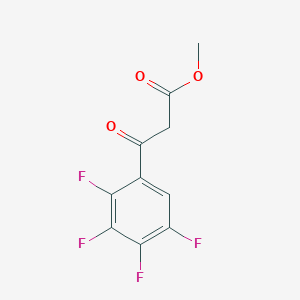
![(4R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8020326.png)
![N-[6-[6-[(10'Z,14'Z,16'Z)-21',24'-dihydroxy-3,11',22'-trimethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B8020333.png)
